4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid
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Overview
Description
4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid is a fluorinated aromatic compound. This compound is characterized by the presence of a fluorine atom on the benzene ring and a heptafluoropropylsulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid typically involves multiple stepsThis can be achieved through electrophilic aromatic substitution reactions, where the benzene ring is activated by a suitable catalyst and the sulfonyl group is introduced under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms and the sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Similar in structure but lacks the heptafluoropropylsulfonyl group.
1,1,1,2,3,3,3-Heptafluoropropane: Contains the heptafluoropropyl group but is not an aromatic compound.
4-Fluoro-1,5-disubstituted-1,2,3-triazoles: Fluorinated compounds with different functional groups and applications.
Uniqueness
The uniqueness of 4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid lies in its combination of a fluorinated aromatic ring and a heptafluoropropylsulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F8O4S/c11-5-2-1-4(7(19)20)3-6(5)23(21,22)10(17,18)8(12,13)9(14,15)16/h1-3H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKWPOBDPUXGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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